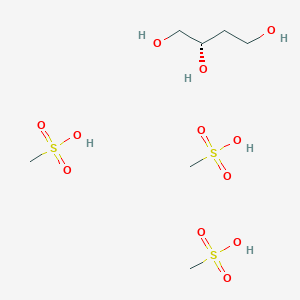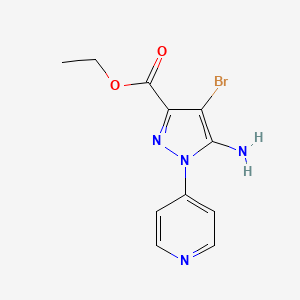
8-Vinyl-dA CEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Vinyl-dA CEP: is a specialized compound used primarily in the field of biomedical research. It is a derivative of deoxyadenosine and is characterized by the presence of a vinyl group at the 8th position of the adenine base. The compound is known for its role as a building block in the synthesis of custom nucleotides and oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 8-Vinyl-dA CEP involves several steps, starting with the modification of deoxyadenosine. The vinyl group is introduced at the 8th position of the adenine base through a series of chemical reactions. These reactions typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired modification is achieved.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: : 8-Vinyl-dA CEP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to suit specific research needs .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may result in the formation of oxidized derivatives of this compound, while substitution reactions may introduce new functional groups to the compound .
Scientific Research Applications
Chemistry: : In chemistry, 8-Vinyl-dA CEP is used as a building block for the synthesis of custom nucleotides and oligonucleotides. These custom molecules are essential for various research applications, including the study of DNA and RNA structures and functions.
Biology: : In biology, the compound is used to create modified nucleotides that can be incorporated into DNA and RNA sequences. These modified sequences are used to study gene expression, protein-DNA interactions, and other biological processes.
Medicine: : In medicine, this compound is used in the development of therapeutic oligonucleotides. These therapeutic molecules are designed to target specific genetic sequences and are used in the treatment of various genetic disorders.
Industry: : In the industrial sector, the compound is used in the production of diagnostic tools and assays. These tools are essential for detecting and analyzing genetic material in various samples.
Mechanism of Action
Mechanism: : The mechanism by which 8-Vinyl-dA CEP exerts its effects involves its incorporation into DNA and RNA sequences. The vinyl group at the 8th position of the adenine base allows for specific interactions with other molecules, which can influence the structure and function of the nucleic acids.
Molecular Targets and Pathways: : The molecular targets of this compound include DNA and RNA polymerases, which are responsible for synthesizing new DNA and RNA strands. The compound can also interact with various proteins involved in gene expression and regulation.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to 8-Vinyl-dA CEP include other modified nucleotides such as 8-oxo-2’-deoxyguanosine (8-oxo-dG) and N6-methyl-2’-deoxyadenosine (N6-Me-dA). These compounds also feature modifications at specific positions of the nucleotide base and are used for similar research applications .
Uniqueness: : The uniqueness of this compound lies in its vinyl group at the 8th position, which allows for specific interactions and modifications that are not possible with other compounds. This makes it a valuable tool for researchers studying nucleic acid structures and functions.
Properties
Molecular Formula |
C45H55N8O6P |
|---|---|
Molecular Weight |
834.9 g/mol |
IUPAC Name |
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-ethenylpurin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C45H55N8O6P/c1-10-40-50-42-43(49-30-51(6)7)47-29-48-44(42)52(40)41-27-38(59-60(57-26-14-25-46)53(31(2)3)32(4)5)39(58-41)28-56-45(33-15-12-11-13-16-33,34-17-21-36(54-8)22-18-34)35-19-23-37(55-9)24-20-35/h10-13,15-24,29-32,38-39,41H,1,14,26-28H2,2-9H3/b49-30+ |
InChI Key |
IEIQFJCSGBYNJO-OUFTWPDZSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C(=NC6=C(N=CN=C65)/N=C/N(C)C)C=C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C(=NC6=C(N=CN=C65)N=CN(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


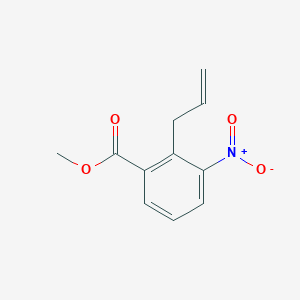
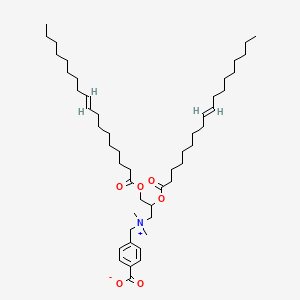
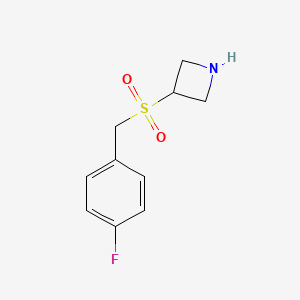

![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B12071934.png)
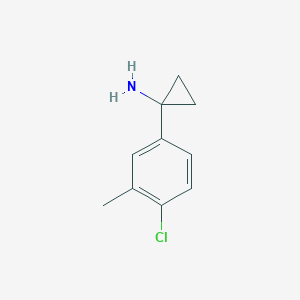
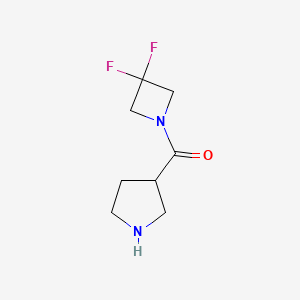
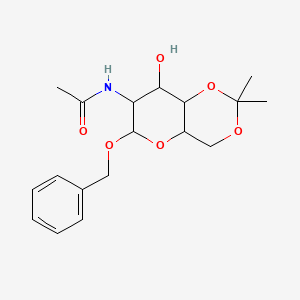


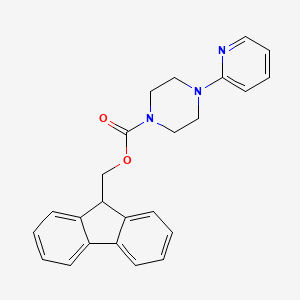
![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)
